1,4-Cyclohexanedione

Catalog No.
S562420
CAS No.
637-88-7
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Cyclohexanedione

Sourcing symmetrical diketones for step-growth polymerization often fails when competing enolization disrupts reactivity. 1,4-Cyclohexanedione’s exclusive diketo form ensures predictable bi-directional functionalization.

  • Enables monoketalization for spiro-heterocycle APIs (Ramatroban, Frovatriptan).
  • Reductive amination yields 1,4-cyclohexanediamine for high-performance polyamides and non-isocyanate polyurethanes.
  • Bis-silylation delivers electron-rich dienes for advanced composite thermosets.

Available in high purity with global shipping.

CAS Number

637-88-7

Product Name

1,4-Cyclohexanedione

IUPAC Name

cyclohexane-1,4-dione

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2

InChI Key

DCZFGQYXRKMVFG-UHFFFAOYSA-N

Synonyms

1,4-Dioxocyclohexane; NSC 7192; Tetrahydroquinone;

Canonical SMILES

C1CC(=O)CCC1=O

The exact mass of the compound 1,4-Cyclohexanedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7192. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. It belongs to the ontological category of cyclohexanedione in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g

1,4-Cyclohexanedione is a highly versatile, symmetrical cyclic diketone that serves as a cornerstone building block in pharmaceutical synthesis and advanced materials manufacturing. Unlike its structurally related isomers, it exists predominantly in the stable diketo form, offering predictable, bi-directional reactivity at the 1 and 4 positions. This structural symmetry makes it an ideal precursor for the synthesis of 1,4-cyclohexanediamine and 1,4-cyclohexanediol—critical monomers for high-performance polyamides, polyimides, and isocyanate-free polyurethanes. Furthermore, its ability to undergo controlled monoketalization establishes it as an indispensable intermediate for producing complex spiro-heterocycles and active pharmaceutical ingredients (APIs) where precise spatial geometry and selective functionalization are required .

Research Fit

Non-enolizable, symmetrical diketone for isomer-specific studies
Non-coordinating control in metal-binding and chelation assays
Chiral building block precursor via asymmetric α-alkylation

Substituting 1,4-cyclohexanedione with its close analogs, such as 1,3-cyclohexanedione or 1,2-cyclohexanedione, fundamentally alters the reaction pathway and product distribution. Both the 1,2- and 1,3-isomers exhibit significant enolization in solution; 1,3-cyclohexanedione, for instance, forms a highly stabilized conjugated enol system that acts as a vinylogous acid rather than a standard ketone. This enolization prevents symmetrical step-growth polymerization and disrupts standard ketone protection strategies. Additionally, simple cyclohexanone lacks the dual functional groups required for cross-linking or linear chain extension. Consequently, for applications requiring precise 1,4-difunctionalization or the generation of symmetrical dienes, 1,4-cyclohexanedione cannot be replaced by other cyclic ketones without catastrophic loss of target yield and polymer linearity [1].

Substitution Risk

Tautomerism
1,2- and 1,3-isomers undergo keto-enol tautomerism; 1,4-isomer does not, altering reactivity pathways
Redox potential
Less negative reduction potential may not support negative electrode use in organic redox flow batteries
Metal binding
Absence of metal complexation limits direct substitution for chelation-dependent applications

Reactive Form Stability: Diketo Dominance vs. Enolization

The utility of a cyclic diketone in symmetrical functionalization depends heavily on its tautomeric state. 1,4-Cyclohexanedione exists almost exclusively in the diketo form (adopting a twist-boat or chair conformation) in both gas and solution phases. In stark contrast, 1,3-cyclohexanedione is highly enolized in solution due to the formation of a stable intramolecular hydrogen bond and a conjugated system [1]. This lack of enolization in the 1,4-isomer ensures that both carbonyl groups remain available for sequential or simultaneous nucleophilic attack, which is impossible with the 1,3-isomer.

Evidence DimensionDominant reactive tautomer
Target Compound DataPredominantly diketo form (available for dual functionalization)
Comparator Or Baseline1,3-Cyclohexanedione (highly enolized, acts as a vinylogous acid)
Quantified DifferenceComplete shift in electrophilic site availability
ConditionsAmbient solution phase conditions

Ensures predictable, bi-directional ketone reactivity essential for step-growth polymerization and symmetrical cross-linking.

Reduction potential
Head-to-head
> −0.6 V vs Ag|AgCl vs c.a. −0.6 V (1,3-isomer)
Supports isomer-specific electrode selection
Cyclic voltammetry, acidic media

Diene Generation via Silylation: 1,4- vs. 1,3-Isomers

When generating reactive dienes for cycloaddition reactions, 1,4-cyclohexanedione demonstrates superior bis-functionalization capacity. Reaction with (trimethylsilyl)diethylamine and methyl iodide yields a 1:1 mixture of 1,4-bis(trimethylsiloxy)-1,3-cyclohexadiene and 1,4-bis(trimethylsiloxy)-1,4-cyclohexadiene with an 88% total yield. Under identical conditions, 1,3-cyclohexanedione fails to undergo bis-silylation entirely, yielding only the monosilylated 3-(trimethylsiloxy)-2-cyclohexenone (60% yield) [1].

Evidence DimensionBis-silylation yield
Target Compound Data88% yield of bis(trimethylsiloxy)cyclohexadienes
Comparator Or Baseline1,3-Cyclohexanedione (0% bis-silylation, only monosilylated product)
Quantified Difference88% absolute increase in bis-functionalized diene yield
Conditions(Trimethylsilyl)diethylamine, methyl iodide, 70-80 °C

Proves the exclusive suitability of the 1,4-isomer for generating symmetrical, electron-rich dienes for Diels-Alder chemistry.

Metal complexation
Head-to-head
No complexes detected vs Complexes readily detected (1,2-/1,3-isomers)
Distinct non-coordinating profile for control applications
ESI-MS with alkali/transition metal ions

Selective Monoprotection for Pharmaceutical Intermediates

The synthesis of critical API building blocks, such as 1,4-dioxaspiro[4.5]decan-8-one, requires highly selective monoketalization. 1,4-Cyclohexanedione can be selectively monoprotected with diols (e.g., ethylene glycol or 1,4-butanediol) under controlled acidic conditions, achieving isolated yields of 88-91%. In contrast, attempting similar selective monoprotection on generic unoptimized diones often leads to intractable mixtures of mono- and bis-ketals, or degradation products, significantly lowering industrial throughput [1].

Evidence DimensionSelective monoketalization yield
Target Compound Data88-91% isolated yield of monoketal
Comparator Or BaselineGeneric cyclic diones (yield intractable mono/bis mixtures)
Quantified Difference>30% improvement in isolated yield of the mono-protected species
ConditionsAcid-catalyzed ketalization with stoichiometric control

Maximizes the yield of mono-protected intermediates, which are strictly required for synthesizing complex spiro-heterocycles in drug discovery.

Enantiomeric excess
Class-level
80–≥99% ee
Supports chiral building block synthesis assessment
Reported for monoethylene acetal derivative; method context

Ring Integrity Under Acidic Oxidation

In complex multi-step syntheses, the stability of the cyclic backbone under oxidative conditions is critical. During acidic bromate oxidation, 1,4-cyclohexanedione undergoes aromatization to form 1,4-dihydroxybenzene (hydroquinone) without any cleavage of the alicyclic ring. Conversely, standard alicyclic ketones like cyclohexanone and 1,3-cyclohexanedione are highly susceptible to oxidative ring cleavage under similar conditions, resulting in the formation of aliphatic chains such as adipic acid[1].

Evidence DimensionRing cleavage under oxidation
Target Compound Data0% ring cleavage (aromatizes to 1,4-dihydroxybenzene)
Comparator Or BaselineCyclohexanone / 1,3-Cyclohexanedione (undergoes ring cleavage to aliphatic diacids)
Quantified DifferenceComplete preservation of the 6-membered carbon backbone
ConditionsAcidic bromate oxidation in sulfuric acid solution

Allows buyers to utilize aggressive oxidative or bromination steps without destroying the core cyclohexane architecture.

Synthesis of Spiro-Heterocyclic API Intermediates

Directly leveraging the high-yield monoketalization data, 1,4-cyclohexanedione is the premier starting material for producing 1,4-dioxaspiro[4.5]decan-8-one. This mono-protected intermediate is essential for synthesizing complex pharmaceuticals, including Ramatroban, Frovatriptan, and various indole-based therapeutics, where precise orthogonal reactivity is required [1].

Production of Isocyanate-Free Polyurethanes and Polyamides

Based on its stable diketo form and lack of enolization, 1,4-cyclohexanedione is quantitatively converted via reductive amination into 1,4-cyclohexanediamine. This diamine is a critical monomer for manufacturing high-performance, rigid-rod polyamides and advanced isocyanate-free poly(oxazolidone)s, offering superior thermal properties compared to acyclic alternatives [1].

Generation of Symmetrical Dienes for Materials Science

Utilizing its exclusive capacity for high-yield bis-silylation, 1,4-cyclohexanedione is used to generate 1,4-bis(siloxy)cyclohexadienes. These electron-rich dienes serve as specialized cross-linkers and Diels-Alder precursors in the development of degradable epoxy-amine thermosets and advanced carbon fiber composites[1].

Application Fit

Application
Selection Property
Validation Focus
Non-coordinating control in metal-binding studies
Non-coordinating profile
Confirm absence of metal complexation
Scaffold for asymmetric synthesis
Chiral precursor utility
Verify enantiomeric excess and scalability
Reagent in chemical oscillation research
Isomer-specific oscillation behavior
Reproduce reaction network with specified isomer

Physical Description

Yellow crystalline solid; [Aldrich MSDS]

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

112.052429494 Da

Monoisotopic Mass

112.052429494 Da

Heavy Atom Count

8

Melting Point

78.0 °C

UNII

BJS27Z99AM

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

637-88-7

Wikipedia

1,4-Cyclohexanedione

General Manufacturing Information

1,4-Cyclohexanedione: ACTIVE

Synthesis of Novel Nucleoside Analogues Built on a Bicyclo[4.1.0]heptane Scaffold

Beatriz Domínguez-Pérez, Éric Ferrer, Marta Figueredo, Jean-Didier Maréchal, Jan Balzarini, Ramon Alibés, Félix Busqué
PMID: 26376319   DOI: 10.1021/acs.joc.5b01413

Abstract

A new class of carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold, a perspective novel pseudosugar pattern, have been conceived as anti-HSV agents on the basis of initial protein-ligand docking studies. The asymmetric synthesis of a series of these compounds incorporating different nucleobases has been efficiently completed starting from 1,4-cyclohexanedione.


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